2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate
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Overview
Description
2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring fused with a pyrrolidinone structure, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrrolidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate stands out due to its unique structural features, which confer specific chemical reactivity and biological activity. Its fused pyrimidine-pyrrolidinone structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
50992-31-9 |
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Molecular Formula |
C12H15N3O5 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-[3-(2,4-dioxopyrimidin-1-yl)-2-oxopyrrolidin-1-yl]ethyl acetate |
InChI |
InChI=1S/C12H15N3O5/c1-8(16)20-7-6-14-4-2-9(11(14)18)15-5-3-10(17)13-12(15)19/h3,5,9H,2,4,6-7H2,1H3,(H,13,17,19) |
InChI Key |
KEQOOWAJXPDLFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1CCC(C1=O)N2C=CC(=O)NC2=O |
Origin of Product |
United States |
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